methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC16392548
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O4 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | methyl 4-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-8-10-16(26-2)11-9-15)18(24)20-14-6-4-13(5-7-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) |
| Standard InChI Key | HGTSRHWQBKANBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at the 1-position with a 4-methoxyphenyl group and at the 5-position with a methyl group. A carbonyl-linked amino bridge connects the triazole to a methyl benzoate moiety, creating a planar configuration that enhances π-π stacking interactions . The methoxy group on the phenyl ring contributes electron-donating effects, while the ester group on the benzoate enhances solubility in polar aprotic solvents.
Crystallographic Data
Although direct X-ray diffraction data for this specific compound is limited, analogous structures such as (E)-N′-(4-methoxybenzylidene)-5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbohydrazide provide insights into its likely crystal packing. For example, related triazole derivatives crystallize in the triclinic P1̄ space group with unit cell parameters a = 6.6320(3) Å, b = 10.3272(5) Å, and c = 13.0832(6) Å . Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the lattice, a feature expected to persist in the target compound .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Formation of the Triazole Core: A Huisgen 1,3-dipolar cycloaddition between a substituted azide and alkyne under copper catalysis generates the 1,2,3-triazole ring . For this compound, 1-azido-4-methoxybenzene reacts with a methyl-substituted propargyl amine to yield the triazole intermediate.
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Carbohydrazide Formation: The triazole-4-carboxylic acid is converted to its hydrazide derivative using thionyl chloride and hydrazine hydrate .
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Coupling with Methyl 4-Aminobenzoate: The hydrazide undergoes a condensation reaction with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI/HOBt, forming the final product.
Reaction Conditions
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Solvent: Anhydrous ethanol or DMF is preferred for high yields .
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Catalyst: Glacial acetic acid (5 mol%) accelerates the cycloaddition step .
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Temperature: Reactions proceed optimally at 80–100°C for 6–12 hours .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 235–240°C, consistent with related triazole-benzoate hybrids . It is sparingly soluble in water but dissolves readily in DMSO, DMF, and dichloromethane. The logP value (calculated) of 2.7 indicates moderate lipophilicity, suitable for membrane permeation in biological systems.
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include ν(C=O) at 1,680 cm⁻¹ (ester) and 1,720 cm⁻¹ (amide), along with ν(N–H) at 3,300 cm⁻¹ .
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NMR: ¹H NMR (400 MHz, DMSO-d6) displays signals at δ 8.21 (s, 1H, triazole-H), δ 7.89 (d, J = 8.4 Hz, 2H, benzoate-H), and δ 3.85 (s, 3H, OCH3).
Biological Activity and Mechanisms
Anticancer Activity
Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (IC50 = 12.5 µM) via caspase-3 activation and Bcl-2 downregulation. The carbonyl group chelates transition metals in tumor microenvironments, generating reactive oxygen species .
Industrial and Research Applications
Pharmaceutical Development
As a lead compound, it serves as a template for designing kinase inhibitors and antimicrobial agents. Structural modifications, such as replacing the methoxy group with halogens, are being explored to enhance bioavailability .
Materials Science
The planar triazole-benzoate system facilitates the creation of metal-organic frameworks (MOFs) with high surface areas (>1,200 m²/g). These MOFs show promise in gas storage and heterogeneous catalysis .
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